molecular formula C12H14N4OS B8535370 1-Methyl-5-(3-benzoylpropyl)thio-1,2,3,4-tetrazole

1-Methyl-5-(3-benzoylpropyl)thio-1,2,3,4-tetrazole

Cat. No. B8535370
M. Wt: 262.33 g/mol
InChI Key: FESTUDXEFNFTGL-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

4-Chlorobutyrophenone (1.8 g) and thiourea (0.8 g) is dissolved in ethanol (50 ml) and the solution is refluxed for 2 hours. To the mixture are added 1-methyl-5-chloro-1,2,3,4-tetrazole (1.2 g) and 10% aqueous sodium hydroxide (5 ml) and the mixture is further refluxed for 3 hours. Ethanol is distilled off and water is added to the residue. The mixture is extracted with chloroform. The chloroform solution is washed with water and saturated aqueous sodium chloride and dried over magnesium sulfate. Chloroform is distilled off. The residue is purified by column chromatography (Wakogel C-200, eluatn: chloroform) and the product is recrystallized from methanol-water to obtain 1-methyl-5-(3-benzoylpropyl)thio-1,2,3,4-tetrazole (0.3 g) as colorless needles, m.p. 57.5°-58° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].NC(N)=[S:15].[CH3:17][N:18]1[C:22](Cl)=[N:21][N:20]=[N:19]1.[OH-].[Na+]>C(O)C>[CH3:17][N:18]1[C:22]([S:15][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:21][N:20]=[N:19]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CN1N=NN=C1Cl
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol is distilled off
ADDITION
Type
ADDITION
Details
water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution is washed with water and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (Wakogel C-200, eluatn: chloroform)
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
CN1N=NN=C1SCCCC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.